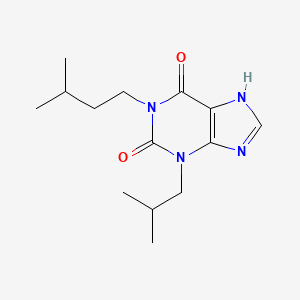
1-Isoamyl-3-isobutylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isoamyl-3-isobutylxanthine, also known as this compound, is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Phosphodiesterase Inhibition
1-Isoamyl-3-isobutylxanthine is known to inhibit phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cAMP. This inhibition can potentiate the effects of various neurotransmitters and hormones, making it a valuable compound in pharmacological studies:
- Cardiovascular Effects : The compound has been shown to enhance norepinephrine and histamine responses, indicating potential applications in cardiovascular research and treatments for conditions like heart failure or arrhythmias .
- Neurological Research : By increasing cAMP levels, this compound may influence neuronal signaling pathways, making it useful for studying neurodegenerative diseases or conditions related to synaptic transmission .
2. Antagonism of Adenosine Receptors
Research indicates that this compound can act as an antagonist at adenosine receptors, particularly the A1 receptor subtype. This property has implications for:
- Pain Management : By blocking adenosine's inhibitory effects on neurotransmission, this compound may provide insights into new pain management strategies .
- Cognitive Enhancement : Its ability to modulate adenosine receptor activity suggests potential cognitive-enhancing effects, which could be beneficial in treating cognitive impairments .
Biochemical Research
1. Cyclic AMP Accumulation Studies
The ability of this compound to increase cAMP levels has made it a valuable tool in biochemical assays aimed at understanding cellular signaling pathways. For instance:
- Cellular Response Studies : Researchers utilize this compound to investigate how alterations in cAMP levels affect various cellular processes, including metabolism, gene expression, and cell proliferation .
- Drug Development : Its role as a phosphodiesterase inhibitor positions it as a candidate for developing new drugs targeting diseases associated with dysregulated cAMP signaling.
Applications in Pest Control
Recent patents have explored the use of xanthine derivatives, including this compound, as pest control agents. The compound exhibits pesticidal properties that can be harnessed in agricultural settings:
- Pest Control Mechanisms : The compound's mechanism involves disrupting normal physiological processes in pests through phosphodiesterase inhibition, leading to increased cAMP levels and subsequent physiological disruptions .
- Formulation Potential : It can be formulated into various delivery systems (e.g., emulsions or solutions) for effective application in pest management strategies .
Table 1: Summary of Research Findings on this compound
Eigenschaften
CAS-Nummer |
63908-26-9 |
|---|---|
Molekularformel |
C14H22N4O2 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
1-(3-methylbutyl)-3-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2/c1-9(2)5-6-17-13(19)11-12(16-8-15-11)18(14(17)20)7-10(3)4/h8-10H,5-7H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
HRWQHFZQHIUCCC-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |
Kanonische SMILES |
CC(C)CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |
Key on ui other cas no. |
63908-26-9 |
Synonyme |
1-isoamyl-3-isobutylxanthine 3-isobutyl-1-isoamylxanthine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















